Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a bis-thiazole derivative featuring a central thiazole ring substituted with an ethyl carboxylate group at position 4 and an acetylated amino group at position 2.
Properties
Molecular Formula |
C17H15N3O3S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-23-16(22)13-10-25-17(19-13)20-14(21)8-12-9-24-15(18-12)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,19,20,21) |
InChI Key |
ZWEOZRXIFRRVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 2-Aminothiazole-4-carboxylate (Intermediate A)
The most widely reported method involves the Hantzsch thiazole synthesis , where ethyl bromopyruvate reacts with thiourea in ethanol under reflux conditions.
-
Ethyl bromopyruvate (0.05 mol) and thiourea (0.10 mol) are dissolved in absolute ethanol (53 mL).
-
The mixture is refluxed for 24 hours, followed by concentration under reduced pressure.
-
The residue is alkalized with 2N NaOH (pH 10), precipitating Intermediate A as a light brown solid.
Yield : 85–93%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | Reflux (78°C) |
| Reaction Time | 24 hours |
| Solvent | Ethanol |
| Purification | Filtration, recrystallization |
Synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetic Acid (Intermediate B)
Intermediate B is typically prepared via cyclocondensation of 2-bromoacetophenone derivatives with thiourea, followed by hydrolysis.
-
2-Bromo-1-(2-phenylthiazol-4-yl)ethanone (1 mmol) is treated with thiourea (1.2 mmol) in ethanol at 70°C for 1 hour.
-
The resulting thiazole is hydrolyzed using aqueous HCl to yield the carboxylic acid.
Yield : 89–95%.
Optimization Note : Using ethyl bromopyruvate instead of 2-bromoacetophenone derivatives improves regioselectivity in thiazole ring formation.
Coupling Strategies for Final Product Assembly
The final step involves forming the amide bond between Intermediate A and Intermediate B. Peptide coupling agents are employed to facilitate this reaction.
Dicyclohexylcarbodiimide (DCC)-Mediated Coupling
-
Intermediate B (0.01 mol) is dissolved in dichloromethane (20 mL) with DMF (5 mL).
-
DCC (0.01 mol) is added, followed by stirring for 30 minutes.
-
Intermediate A (0.01 mol) in dichloromethane (20 mL) is added dropwise, and the mixture is stirred at 45°C for 2 hours.
-
The reaction is quenched with cold 2N HCl, and the product is purified via column chromatography.
Yield : 74–82%.
HATU/EDCl-HOBt Assisted Coupling
Alternative methods use HATU or EDCl/HOBt to enhance efficiency:
-
Intermediate B (1.2 eq) is activated with HATU (1.1 eq) and DIEA (3 eq) in DMF.
-
Intermediate A (1 eq) is added, and the mixture is stirred at room temperature for 12 hours.
-
The product is isolated via precipitation or chromatography.
Yield : 80–88%.
Comparative Data :
| Coupling Agent | Reaction Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCC | 2 hours | 74–82 | 95–97% |
| HATU | 12 hours | 80–88 | 98–99% |
| EDCl-HOBt | 6 hours | 78–85 | 96–98% |
Solid Dispersion Formulation for Enhanced Solubility
Patents describe solid dispersion techniques to improve the bioavailability of thiazole derivatives. For example:
-
The final compound is combined with hydroxypropyl methylcellulose (HPMC) in a 1:0.1–1:10 ratio.
-
The mixture is spray-dried or lyophilized to form a stable dispersion.
Key Parameters :
| Method | Solvent | Temperature | Particle Size (µm) |
|---|---|---|---|
| Spray Drying | Ethyl acetate | 80–85°C | 5–10 |
| Lyophilization | Tert-butanol/H₂O | -50°C | 1–5 |
Analytical Characterization
Critical quality attributes are verified via:
-
¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.46 (q, 2H, OCH₂), 8.22 (s, 1H, thiazole-H).
-
LC-MS : m/z 393.9 [M+H]⁺.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a critical step for generating bioactive intermediates .
Mechanistic Insight :
-
Acid-catalyzed : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Base-mediated : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.
Oxidation Reactions
The sulfur atom in the thiazole ring undergoes selective oxidation, modifying electronic properties for downstream applications.
| Reaction Type | Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|---|
| Sulfur oxidation | H₂O₂ (30%) | Acetic acid, 80°C, 6h | Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate S-oxide | Partial conversion (60%) |
| Sulfone formation | mCPBA | DCM, 0°C → RT, 24h | This compound S,S-dioxide | Requires stoichiometric oxidant |
Structural Impact :
-
Oxidation increases the thiazole ring’s polarity, enhancing solubility in polar solvents.
Nucleophilic Substitution
The acetyl amino group participates in displacement reactions with nucleophiles, enabling structural diversification .
Mechanism :
-
The carbonyl carbon becomes electrophilic upon protonation or Lewis acid coordination, allowing nucleophilic attack followed by elimination of the leaving group (e.g., ethoxide) .
Cycloaddition Reactions
The thiazole rings engage in [3+2] cycloadditions with dipolarophiles, expanding the heterocyclic framework .
Catalytic Role :
-
Copper(I) catalysts accelerate azide-alkyne cycloaddition (CuAAC) at the C4 position of the thiazole .
Cross-Coupling Reactions
The compound’s halogenated analogs (e.g., bromo-substituted derivatives) undergo Suzuki-Miyaura couplings for aryl functionalization.
| Coupling Partner | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 80°C, 12h | Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-4-(biphenyl-4-yl)-1,3-thiazole-5-carboxylate | 78% |
Limitations :
-
Direct coupling requires pre-halogenation at the thiazole C4 or C5 positions.
Reduction Reactions
Selective reduction of the amide bond is achievable under controlled conditions .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .
Table 1: Anticancer Activity of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing thiazole rings exhibit notable antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance mechanisms. These studies provide insights into the compound's potential mechanisms of action at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related thiazole derivatives:
Key Observations:
- The acetyl amino group enhances hydrogen-bonding capacity relative to unsubstituted analogs like .
- Lipophilicity: The phenyl group in the target compound raises logP compared to ethyl 2-aminothiazole-4-carboxylate, favoring membrane penetration .
Antifungal and Antimicrobial Potential
- Adamantyl-substituted thiazoles (e.g., ) exhibit antiproliferative activity due to hydrophobic interactions with cellular targets.
Stability and Pharmacokinetics
- Ethyl 2-aminothiazole-4-carboxylate () is prone to hydrolysis due to its free amino group, whereas the acetylated derivative (target compound) exhibits improved stability.
- Sulfonamide analogs (e.g., ) demonstrate higher aqueous solubility, highlighting trade-offs between hydrophobicity and bioavailability.
Biological Activity
Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, a compound with notable structural complexity, belongs to the thiazole family of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C15H14N2O2S2
- Molecular Weight : 374.41 g/mol
- CAS Number : 1286053-96-0
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with acetylated amines. The specific synthetic route may vary based on the desired substitution patterns on the thiazole rings.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (leukemia) | 0.08 |
| This compound | HCT116 (colon carcinoma) | TBD |
| Harmine (reference) | HCT116 (colon carcinoma) | 2.40 ± 0.12 |
These findings suggest that the compound may possess potent anticancer effects, warranting further investigation into its mechanism of action and efficacy in vivo .
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. A study highlighted that thiazole derivatives exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC Value (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that this compound may have potential applications in treating bacterial infections .
The biological activity of thiazoles is often attributed to their ability to interact with various biological targets. For instance:
- Antitumor Mechanism : Thiazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Mechanism : These compounds can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.
Case Studies
Recent research has focused on the molecular docking studies of thiazole derivatives to identify their binding affinities with target proteins involved in cancer progression and bacterial metabolism. For example:
Q & A
Q. What are the common synthetic routes for Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate?
The compound can be synthesized via condensation reactions involving thiazole precursors. For example, benzothioamide derivatives react with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol to form the thiazole core, followed by acetylation or amidation steps to introduce the [(2-phenyl-1,3-thiazol-4-yl)acetyl]amino group . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical for yield improvement.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the structure via analysis of proton and carbon environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm and ester carbonyl carbons at ~170 ppm) .
- IR spectroscopy : To identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1730 cm⁻¹) .
- X-ray crystallography : For unambiguous structural determination using programs like SHELX or WinGX .
Q. What are the preliminary steps to assess the compound’s biological activity?
Initial screening involves in vitro assays against bacterial/fungal strains or cancer cell lines. For example:
- Antimicrobial testing : Agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines to evaluate IC₅₀ values .
Q. How is purity validated during synthesis?
Purity is confirmed via HPLC (≥95% peak area), elemental analysis (C, H, N, S within ±0.4% of theoretical values), and melting point consistency .
Advanced Research Questions
Q. How can computational methods resolve structural ambiguities in crystallographic data?
Software like SHELXL refines X-ray diffraction data by optimizing anisotropic displacement parameters and hydrogen bonding networks. For complex cases, DFT calculations (e.g., B3LYP/6-31G**) model electronic properties and validate experimental bond lengths/angles .
Q. What strategies address low regioselectivity in thiazole ring formation?
- Catalytic control : Use of Lewis acids (e.g., ZnCl₂) to direct cyclization .
- Protecting groups : Temporarily block reactive sites (e.g., amino groups) to prevent undesired substitutions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electrophilic carbons .
Q. How are data contradictions in biological activity resolved?
Conflicting results (e.g., variable MICs across studies) require:
- Reproducibility checks : Replicate assays under standardized conditions.
- Purity reassessment : Eliminate impurities via recrystallization or column chromatography .
- Mechanistic studies : Use fluorescence quenching or molecular docking to confirm target binding .
Q. What experimental designs optimize the compound’s pharmacokinetic properties?
- Lipophilicity modulation : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots for structural modification .
Q. How is the thiazole ring’s electronic environment probed experimentally?
- Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing/donating effects of substituents .
- UV-Vis spectroscopy : Monitors π→π* transitions of the thiazole ring (~270 nm) to study conjugation effects .
Data Analysis and Methodology
Q. Which software tools are recommended for crystallographic data processing?
The WinGX suite integrates SHELX programs for structure solution (SHELXD) and refinement (SHELXL). ORTEP-III generates publication-quality thermal ellipsoid diagrams .
Q. How are reaction pathways validated for multi-step syntheses?
- Intermediate trapping : Isolate and characterize intermediates (e.g., via LC-MS or NMR).
- Kinetic studies : Monitor reaction progress using TLC or in-situ IR to identify rate-determining steps .
Q. What statistical methods analyze dose-response relationships in biological assays?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- ANOVA : Compare efficacy across derivatives with post-hoc Tukey tests .
Tables for Key Data
Q. Table 1: Comparison of Synthetic Routes
| Method | Starting Materials | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Thiazole cyclization | Benzothioamide, ethyl 4-bromo-3-oxobutanoate | 65–75 | Ethanol, reflux, 1 h | |
| Amide coupling | Thiazole-4-carboxylate, 2-phenylthiazole acetyl chloride | 50–60 | DCM, DIPEA, RT, 12 h |
Q. Table 2: Biological Activity Profile
| Assay Type | Model System | Result (IC₅₀/MIC) | Mechanism Insight | Reference |
|---|---|---|---|---|
| Anticancer (MTT) | HeLa cells | 12.5 µM | Caspase-3 activation | |
| Antibacterial (MIC) | E. coli ATCC 25922 | 32 µg/mL | PBP3 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
